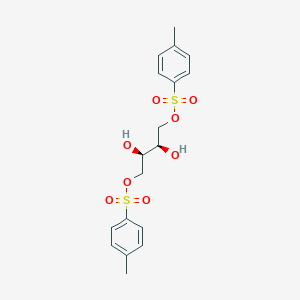
L-Threitol-1,4-ditosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threitol-1,4-ditosylate is a complex organic compound characterized by its unique stereochemistry and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threitol-1,4-ditosylate typically involves multiple steps, including the protection of hydroxyl groups, sulfonylation, and subsequent deprotection. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
L-Threitol-1,4-ditosylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl groups can be reduced to form corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
L-Threitol-1,4-ditosylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of L-Threitol-1,4-ditosylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (2R,3R)-2,3-Bis(benzyloxy)-4-([(4-methylphenyl)sulfonyl]oxy)butyl 4-methylbenzenesulfonate
- Ethyl (2R)-2-([(4-methylphenyl)sulfonyl]oxy)propanoate
Uniqueness
L-Threitol-1,4-ditosylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H22O8S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
[(2R,3R)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m1/s1 |
InChI 键 |
FOQGPMGPNUYCOK-QZTJIDSGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















